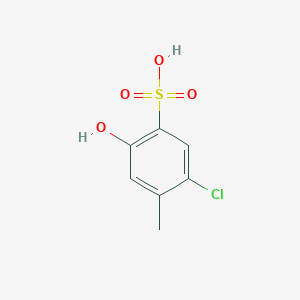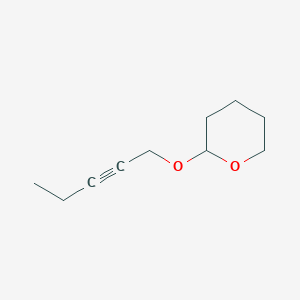![molecular formula C11H21NO5 B8497486 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B8497486.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
Übersicht
Beschreibung
(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid is a compound of significant interest in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound’s structure includes a methoxy group and a methyl group attached to a butanoic acid backbone, making it a versatile intermediate in various synthetic pathways.
Vorbereitungsmethoden
The synthesis of (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The methoxy and methyl groups can participate in oxidation and reduction reactions, although these are less common for this compound.
Coupling Reactions: The free amine, once deprotected, can be coupled with other carboxylic acids or activated esters to form amide bonds, which are crucial in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid finds applications in various fields:
Wirkmechanismus
The primary mechanism of action for (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, such as coupling with carboxylic acids to form amides . This mechanism is crucial in peptide synthesis, where selective protection and deprotection steps are necessary to achieve the desired sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Boc-protected amino acids, such as:
(S)-2-(Tert-butoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(S)-2-(Tert-butoxycarbonylamino)-3-methylbutanoic acid: Lacks the methoxy group, making it less versatile in certain synthetic applications.
The uniqueness of (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H21NO5 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(2S)-3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
CMDKCNNNIHQNQU-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8497418.png)











